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Compound of Interest

Compound Name: z-Tyr-ome

Cat. No.: B554329

An In-depth Technical Guide for Researchers and Drug Development Professionals

N-benzyloxycarbonyl-L-tyrosine methyl ester, commonly referred to as z-Tyr-ome, is a pivotal
protected amino acid derivative extensively utilized in the chemical synthesis of peptides. Its
unique combination of a Z (benzyloxycarbonyl) group protecting the a-amino functionality and a
methyl ester protecting the C-terminus offers strategic advantages in the construction of
complex peptide chains. This guide provides a comprehensive overview of the physicochemical
properties, synthesis, and application of z-Tyr-ome in the development of peptide therapeutics,
complete with detailed experimental protocols and visualization of relevant biological pathways.

Core Properties of z-Tyr-ome and Related
Derivatives

The selection of appropriate building blocks is critical in peptide synthesis. The
physicochemical properties of z-Tyr-ome and its related derivatives are summarized below,
providing essential data for reaction planning and execution.
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Property z-Tyr-ome z-Tyr-OH z-Ser-Tyr-OMe
CAS Number 13512-31-7 1164-16-5 Not readily available
Molecular Formula Ci1sH19NOs C17H17NOs C21H24N207
Molecular Weight 329.35 g/mol [1] 315.32 g/mol 416.4 g/mol [2]
Melting Point 93-97 °C[1][3][4] ~140 °C Not available
Colorless or slightly White to off-white ]
Appearance ] Not available
yellow crystal[1] solid
Soluble in Chloroform,
Dichloromethane, )
B Soluble in DMSO (100 ]
Solubility Ethyl Acetate, DMSO, Not available
mg/mL)[5]
Acetone[4]. Insoluble
in water[1].
) o Not specified in [0]22/D +11° (c=1in ]
Optical Activity Not available

retrieved results

acetic acid)

Synthesis and Incorporation of z-Tyr-ome Iin Peptide

Chains

z-Tyr-ome serves as a versatile building block in both solution-phase and solid-phase peptide

synthesis (SPPS). The choice of methodology depends on the desired peptide length, scale of

synthesis, and purification strategy.

Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis is often preferred for shorter peptides and large-scale production. The
following is a general workflow for the coupling of z-Tyr-ome to another amino acid ester.
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Workflow for solution-phase peptide coupling with z-Tyr-ome.
Experimental Protocol: EDC/HOBt Coupling in Solution-Phase

This protocol describes the coupling of z-Tyr-ome with an amino acid methyl ester, such as L-
Phenylalanine methyl ester (H-Phe-OMe).

Materials:

z-Tyr-ome

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe-HCI)

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCI)

1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)

Anhydrous Dichloromethane (DCM)

1 M HCI, Saturated NaHCOs solution, Brine

Anhydrous NazS0a

Silica gel for column chromatography

Procedure:

Preparation of Amino Component: In a round-bottom flask, dissolve H-Phe-OMe-HCI (1.1
equivalents) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir for 20 minutes at room
temperature to obtain the free base.

Activation of Carboxyl Component: In a separate flask, dissolve z-Tyr-ome (1.0 equivalent)
and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

Coupling Reaction: Add EDC-HCI (1.1 equivalents) to the cooled z-Tyr-ome solution and stir
for 30 minutes at 0 °C. To this mixture, add the freshly prepared H-Phe-OMe solution. Allow
the reaction to warm to room temperature and stir overnight.

Work-up: Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, dilute
the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCI, saturated
NaHCOs solution, and brine. Dry the organic layer over anhydrous Na2SOa4, filter, and
concentrate under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography to yield the pure
protected dipeptide.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the synthesis of longer peptides. The growing peptide chain

is anchored to an insoluble resin, allowing for the easy removal of excess reagents and

byproducts by simple filtration.
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A single cycle of solid-phase peptide synthesis for incorporating z-Tyr-ome.
Experimental Protocol: Standard DIC/HOBt Coupling in Fmoc-SPPS

This protocol outlines the incorporation of z-Tyr-ome into a peptide chain using the Fmoc/tBu
strategy.

Materials:
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e Fmoc-protected amino acid-loaded resin

e 20% Piperidine in N,N-Dimethylformamide (DMF)
e z-Tyr-ome

 Diisopropylcarbodiimide (DIC)

» 1-Hydroxybenzotriazole (HOBY)

Anhydrous DMF and Dichloromethane (DCM)

Procedure:

Resin Swelling: Swell the resin in DMF in a reaction vessel.

e Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the
N-terminal Fmoc group.

e Washing: Wash the resin thoroughly with DMF and DCM.

e Coupling: In a separate vial, dissolve z-Tyr-ome (5 equivalents based on resin substitution)
and HOBt (5.5 equivalents) in a minimum volume of DMF. Add this solution to the resin,
followed by the addition of DIC (5.5 equivalents).

o Reaction: Agitate the mixture at room temperature. Monitor the reaction progress using a
qualitative method like the ninhydrin (Kaiser) test.

e Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly
with DMF and DCM. The resin is now ready for the next cycle of deprotection and coupling.

Deprotection Strategies

Following the assembly of the peptide chain, the protecting groups must be removed to yield
the final, biologically active peptide.

Z-Group Deprotection
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The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation or acidolysis.

[6]
Experimental Protocol: Catalytic Hydrogenation
This is a mild and efficient method for Z-group removal.

Materials:

Z-protected peptide

Palladium on carbon (10% Pd/C)

Methanol or Ethanol

Hydrogen gas source (e.g., balloon) or a hydrogen donor like ammonium formate.

Procedure:

Dissolution: Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.
o Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol%).

o Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure (e.g.,
with a balloon). Stir the mixture vigorously at room temperature.

e Monitoring: Monitor the reaction by TLC or LC-MS.

o Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the
catalyst.

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Methyl Ester Cleavage (Saponification)

The C-terminal methyl ester can be cleaved by saponification using a base.

Experimental Protocol: Saponification
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Materials:

Peptide methyl ester

1 M Sodium Hydroxide (NaOH) solution

Methanol and Water

1 M Hydrochloric acid (HCI)
Procedure:

o Reaction Setup: Dissolve the peptide methyl ester in a mixture of methanol and water and
cool to 0 °C.

o Saponification: Add 1 M NaOH solution (1.1 equivalents) dropwise while stirring. Stir at room
temperature and monitor the reaction by TLC.

o Neutralization: Upon completion, carefully neutralize the reaction mixture to pH 7 with 1 M
HCI.

« |solation: Remove the methanol under reduced pressure. The resulting aqueous solution
containing the deprotected peptide can then be purified or lyophilized.
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Deprotection

Reagents Typical Yield Notes
Method
Z-Group Removal
Mild conditions, but
Catalytic not suitable for
) Hz gas, Pd/C >90% ) o
Hydrogenation peptides containing
sulfur.
Catalytic Transfer Ammonium formate, Avoids the use of
) 80-95%] 7]
Hydrogenation Pd/C hydrogen gas.
Harsher conditions,
Acidolysis HBr in Acetic Acid Variable can cause side
reactions.
Methyl Ester
Cleavage
Risk of racemization,
o NaOH or LiOH in especially with C-
Saponification ~90%][8]

agueous solvent

terminal N-

methylamino acids.[9]

Application of z-Tyr-ome in Therapeutic Peptides
and Their Signaling Pathways

Tyrosine and its derivatives are frequently found in bioactive peptides due to the crucial role of

the phenolic side chain in receptor binding and biological activity. Peptides synthesized using z-

Tyr-ome or similar building blocks often target G-protein coupled receptors (GPCRS), a large

family of transmembrane receptors involved in a myriad of physiological processes.

Dermorphins and Mu-Opioid Receptor Signhaling

Dermorphin is a potent opioid peptide originally isolated from the skin of a South American frog.

[10] It and its analogs are highly selective agonists for the mu-opioid receptor (MOR), a GPCR

that mediates the analgesic effects of morphine and other opioids.[10][11]
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Simplified mu-opioid receptor signaling pathway activated by Dermorphin.

Activation of the mu-opioid receptor by dermorphin leads to the dissociation of the
heterotrimeric G-protein into its Gai/o and Gy subunits. The Gai/o subunit inhibits adenylyl
cyclase, leading to a decrease in intracellular cyclic AMP (CAMP) levels.[12] The Gy subunits
activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium
efflux and hyperpolarization of the neuron, and inhibit voltage-gated calcium channels, reducing
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neurotransmitter release.[12] These combined effects lead to a reduction in neuronal
excitability and the analgesic effects of the opioid peptide.

Hemopressins and Cannabinoid Receptor 1 (CB1R)
Signaling

Hemopressin is a peptide derived from the a-chain of hemoglobin that acts as an inverse
agonist at the cannabinoid receptor 1 (CB1R).[9][13][14] CB1R is a GPCR that is a key
component of the endocannabinoid system, involved in regulating appetite, pain, mood, and

memory. As an inverse agonist, hemopressin not only blocks the action of CB1R agonists but
also reduces the basal, constitutive activity of the receptor.[13][15]
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Inverse agonist action of Hemopressin on the CB1 receptor signaling pathway.
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By binding to CB1R, hemopressin stabilizes the receptor in an inactive conformation, thereby
reducing the basal level of G-protein activation.[13] This leads to a disinhibition of adenylyl
cyclase and a subsequent increase in cAMP levels from their suppressed basal state.[13] This
modulation of the endocannabinoid system is responsible for the anorectic (appetite-
suppressing) and antinociceptive effects of hemopressin.[14]

Tyr-MIF-1 Family and Opiate Modulation

The Tyr-MIF-1 family of peptides (e.g., Tyr-MIF-1, Tyr-W-MIF-1) are endogenous neuropeptides
that can act as modulators of the opioid system.[16][17] Tyr-MIF-1 can exhibit both opiate
agonist and antagonist properties and has shown selectivity for the mu-opiate binding site.[13]
[17] The precise signaling mechanisms are complex and can involve interactions with both
opioid and other receptor systems, including the GABA-benzodiazepine receptor complex.[18]

Conclusion

z-Tyr-ome is a cornerstone building block in the synthesis of peptide therapeutics. Its well-
defined protecting group strategy allows for its efficient incorporation into peptide chains
through both solution-phase and solid-phase methodologies. The resulting tyrosine-containing
peptides, such as analogs of dermorphin and hemopressin, have shown significant therapeutic
potential by modulating key GPCR signaling pathways. A thorough understanding of the
chemistry of z-Tyr-ome, coupled with insights into the biological targets of the resulting
peptides, is essential for the rational design and development of novel peptide-based drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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